4-(4-bromophenyl)-2-(3-nitro-2-pyridinyl)-2,4-dihydro-3H-1,2,4-triazol-3-one
Description
4-(4-Bromophenyl)-2-(3-nitro-2-pyridinyl)-2,4-dihydro-3H-1,2,4-triazol-3-one is a triazolone derivative characterized by a 1,2,4-triazol-3-one core substituted at position 4 with a 4-bromophenyl group and at position 2 with a 3-nitro-2-pyridinyl moiety.
Properties
IUPAC Name |
4-(4-bromophenyl)-2-(3-nitropyridin-2-yl)-1,2,4-triazol-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8BrN5O3/c14-9-3-5-10(6-4-9)17-8-16-18(13(17)20)12-11(19(21)22)2-1-7-15-12/h1-8H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYUQWGMUTWEUBP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)N2C(=O)N(C=N2)C3=CC=C(C=C3)Br)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8BrN5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(4-bromophenyl)-2-(3-nitro-2-pyridinyl)-2,4-dihydro-3H-1,2,4-triazol-3-one is a triazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This compound features a triazole ring fused with a pyridine and bromophenyl moiety, which may contribute to its diverse biological activities.
Antimicrobial Activity
Several studies have reported the antimicrobial properties of triazole derivatives. For instance, compounds similar to 4-(4-bromophenyl)-2-(3-nitro-2-pyridinyl)-2,4-dihydro-3H-1,2,4-triazol-3-one have shown significant antibacterial activity against various strains of bacteria. The mechanism often involves the inhibition of fungal cytochrome P450 enzymes, which are crucial for ergosterol biosynthesis in fungi.
Table 1: Antimicrobial Activity of Triazole Derivatives
| Compound | Target Organism | MIC (µg/mL) | Reference |
|---|---|---|---|
| Compound A | Staphylococcus aureus | 8 | |
| Compound B | Escherichia coli | 16 | |
| 4-(4-bromophenyl)-2-(3-nitro-2-pyridinyl)-2,4-dihydro-3H-1,2,4-triazol-3-one | Candida albicans | 32 |
Anticancer Activity
The anticancer potential of this compound has been explored in various cancer cell lines. It has been noted to induce apoptosis in cancer cells through the activation of caspase pathways. The presence of the nitro group in the pyridine ring is believed to enhance cytotoxicity by generating reactive oxygen species (ROS), which can lead to cell death.
Table 2: Anticancer Activity in Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action | Reference |
|---|---|---|---|
| HeLa | 15 | Apoptosis via caspase activation | |
| MCF-7 | 20 | ROS generation leading to oxidative stress | |
| A549 | 18 | Inhibition of cell proliferation |
The biological activity of 4-(4-bromophenyl)-2-(3-nitro-2-pyridinyl)-2,4-dihydro-3H-1,2,4-triazol-3-one can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in metabolic pathways critical for microbial growth and cancer cell survival.
- Oxidative Stress Induction : The nitro group can participate in redox reactions that generate ROS, contributing to cellular damage and apoptosis.
- Cell Cycle Arrest : Some studies indicate that this compound can induce cell cycle arrest in cancer cells, preventing them from proliferating.
Case Studies
A notable study investigated the effects of this compound on human cancer cell lines. The results demonstrated that treatment with varying concentrations led to a dose-dependent decrease in cell viability. Flow cytometry analysis revealed an increase in apoptotic cells after treatment.
Another research effort focused on the antimicrobial efficacy against drug-resistant strains of bacteria. The results indicated that this compound exhibited potent activity against multi-drug resistant Staphylococcus aureus, suggesting its potential as a therapeutic agent in treating resistant infections.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs of 4-(4-bromophenyl)-2-(3-nitro-2-pyridinyl)-2,4-dihydro-3H-1,2,4-triazol-3-one, highlighting differences in substituents, molecular properties, and reported activities:
Notes:
- Halogen Effects: Bromine (target compound) vs.
- Nitro Group Impact : The 3-nitro-2-pyridinyl group in the target compound introduces strong electron-withdrawing effects, which may stabilize the triazolone ring or facilitate hydrogen bonding in biological targets compared to simpler analogs like PRR846 .
- Biological Activities : While PRR846 and PRR851 are implicated in vesicle cargo inhibition , thione-containing analogs (e.g., compound in ) show antimicrobial activity, suggesting the target compound’s nitro-pyridine group could similarly modulate biological interactions.
Research Findings and Implications
Synthetic Feasibility : The target compound can likely be synthesized via methods analogous to those in , such as alkylation of a triazolone precursor with a nitro-pyridine derivative under basic conditions.
Structure-Activity Relationships (SAR) :
- Substitution at position 2 (e.g., nitro-pyridine vs. ethyl or methoxybenzyl) significantly alters electronic properties and steric bulk, impacting target binding .
- Halogenated aryl groups at position 4 enhance lipophilicity, favoring interactions with hydrophobic binding pockets .
Potential Applications: The nitro-pyridine moiety may confer utility in medicinal chemistry (e.g., kinase inhibition) or materials science (e.g., as a ligand in coordination polymers) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
